Meridia

描述

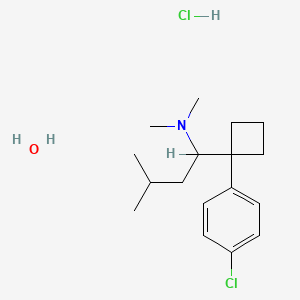

Structure

3D Structure of Parent

属性

CAS 编号 |

125494-59-9 |

|---|---|

分子式 |

C17H29Cl2NO |

分子量 |

334.3 g/mol |

IUPAC 名称 |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |

InChI |

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |

InChI 键 |

KFNNPQDSPLWLCX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |

规范 SMILES |

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |

其他CAS编号 |

125494-59-9 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

106650-56-0 (Parent) 84485-00-7 (hydrochloride) |

溶解度 |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Sibutramine on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a once-widely prescribed anti-obesity agent, exerts its therapeutic effects through a complex interplay with the central nervous system's monoamine signaling pathways. This technical guide provides a detailed examination of the molecular mechanism of action of sibutramine and its pharmacologically active metabolites on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Through a synthesis of preclinical and clinical data, this document offers a comprehensive resource for understanding the drug's interaction with these critical regulators of neurotransmission. The guide includes a quantitative summary of binding affinities and reuptake inhibition, detailed experimental protocols for key in vitro and in vivo assays, and visual representations of the underlying molecular and experimental frameworks.

Introduction

Sibutramine was initially developed as an antidepressant but found its clinical application in the management of obesity due to its effects on satiety and thermogenesis.[1][2] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] A crucial aspect of its pharmacology is that sibutramine is a prodrug, meaning it is metabolized in the body to its active forms.[4][5] The therapeutic actions are predominantly mediated by its secondary (M1; desmethylsibutramine) and primary (M2; didesmethylsibutramine) amine metabolites.[6][7] These metabolites are significantly more potent inhibitors of monoamine reuptake than the parent compound.[4] This guide delves into the specifics of these interactions, providing the quantitative data and methodological context necessary for a thorough understanding of sibutramine's pharmacology.

Pharmacological Profile: A Quantitative Overview

The primary mechanism of action of sibutramine's active metabolites is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By binding to SERT, NET, and DAT, M1 and M2 block the clearance of serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby enhancing and prolonging their signaling.[8] The potency of sibutramine and its metabolites varies across the different monoamine transporters.

In Vitro Binding Affinity and Reuptake Inhibition

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition (IC50) of sibutramine and its active metabolites for the human serotonin, norepinephrine, and dopamine transporters. This data provides a quantitative comparison of their potency at each target.

| Compound | Transporter | Potency to Inhibit Monoamine Reuptake (Ki; nM) |

| Sibutramine | Serotonin (SERT) | 298 |

| Norepinephrine (NET) | 5451 | |

| Dopamine (DAT) | 943 | |

| Metabolite 1 (M1) | Serotonin (SERT) | 15 |

| Norepinephrine (NET) | 20 | |

| Dopamine (DAT) | 59 | |

| Metabolite 2 (M2) | Serotonin (SERT) | 14 |

| Norepinephrine (NET) | 33 | |

| Dopamine (DAT) | 51 |

Data sourced from the FDA label for Meridia (sibutramine hydrochloride monohydrate).[7]

In Vivo Monoamine Transporter Occupancy

In vivo studies in animal models provide insight into the functional consequences of sibutramine administration on transporter activity in the brain. The following table presents the monoamine reuptake site occupancy in rats following oral administration of sibutramine.

| Dose of Sibutramine (mg/kg, p.o.) | SERT Occupancy (%) | NET Occupancy (%) | DAT Occupancy (%) |

| 3 | 61 | 90 | 23 |

| 10 | 81 | 95 | 73 |

| 30 | 78 | 86 | 59 |

Data from a study investigating the relationship between monoamine reuptake site occupancy and the antidepressant-like and thermogenic effects of sibutramine in rats.[9]

Key Experimental Protocols

A thorough understanding of the mechanism of action of sibutramine is built upon data generated from a variety of specialized in vitro and in vivo assays. This section provides detailed methodologies for the key experiments used to characterize the interaction of compounds with monoamine transporters.

In Vitro Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its target receptor or transporter.[10][11]

Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Cell membrane preparations from the aforementioned cell lines

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

-

Reference compounds: Paroxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well microplates

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the respective reference compound in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.

-

Radioligand Preparation: Prepare the radioligand working solution in assay buffer at a concentration of approximately 2x its dissociation constant (Kd).

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of the membrane preparation to the designated wells.

-

Non-specific Binding: Add 50 µL of a high concentration of the appropriate reference compound (e.g., 10 µM), 50 µL of radioligand working solution, and 100 µL of the membrane preparation.

-

Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of radioligand working solution, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes), often with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosome Uptake Assay

Synaptosomes, which are isolated nerve terminals, are an excellent model for studying the function of neurotransmitter transporters.[12][13]

Objective: To measure the inhibitory potency (IC50) of a test compound on the reuptake of monoamines into synaptosomes.

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET)

-

Sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation.

-

Assay Setup (in triplicate):

-

Total Uptake: Add synaptosomal suspension and vehicle to the wells.

-

Non-specific Uptake: Add synaptosomal suspension and a high concentration of the appropriate selective inhibitor.

-

Test Compound: Add synaptosomal suspension and varying concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by analyzing the concentration-response curve.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[14][15][16]

Objective: To assess the effect of a test compound on the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brain.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics and surgical equipment

Procedure:

-

Surgical Implantation of Probe: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region (e.g., hypothalamus, prefrontal cortex, nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a syringe pump.

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Baseline Measurement: Collect several baseline samples to establish the basal extracellular concentrations of the monoamines.

-

Drug Administration: Administer the test compound (e.g., sibutramine) systemically (e.g., intraperitoneally or orally).

-

Post-treatment Sample Collection: Continue to collect dialysate samples to measure the changes in neurotransmitter levels induced by the drug.

-

Sample Analysis: Analyze the concentration of monoamines in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.

Visualizing the Mechanism and Methodologies

Diagrams are essential tools for conceptualizing complex biological processes and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate the core concepts discussed in this guide.

Signaling Pathway of Sibutramine's Active Metabolites

Caption: Mechanism of action of sibutramine's metabolites on a monoamine synapse.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for an in vitro radioligand binding assay.

Logical Relationship of Sibutramine Metabolite Potency

Caption: Relative inhibitory potencies of sibutramine and its metabolites.

Conclusion

Sibutramine's mechanism of action is a clear example of a prodrug strategy that targets multiple monoamine transporters. The parent compound exhibits weak activity, while its primary and secondary amine metabolites, M1 and M2, are potent inhibitors of serotonin and norepinephrine reuptake, with a lesser but significant effect on dopamine reuptake. This dual inhibition of serotonin and norepinephrine reuptake is believed to be central to its effects on reducing food intake and increasing thermogenesis. The quantitative data from in vitro binding and uptake assays, combined with in vivo transporter occupancy studies, provide a robust framework for understanding the pharmacological profile of sibutramine. The experimental protocols detailed herein represent the standard methodologies employed in the field of neurotransmitter transporter research and are critical for the characterization of novel psychoactive compounds. This comprehensive guide serves as a technical resource for researchers and drug development professionals, offering a detailed understanding of the molecular interactions that defined the therapeutic and adverse effects of sibutramine.

References

- 1. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Sibutramine - Wikipedia [en.wikipedia.org]

- 5. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Sibutramine and its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of sibutramine and its primary active metabolites, N-monodesmethylsibutramine (M1) and N-didesmethylsibutramine (M2), for the monoamine transporters: serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Sibutramine, a formerly marketed anti-obesity agent, exerts its pharmacological effects primarily through the inhibition of monoamine reuptake.[1][2] While sibutramine itself is a relatively weak inhibitor, its demethylated metabolites, M1 and M2, are potent inhibitors of both SERT and NET.[1][3] The in vivo effects of sibutramine are largely attributed to these active metabolites.[1] Understanding the binding affinities of these compounds is crucial for elucidating their mechanism of action and potential therapeutic applications.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC50 and Ki values) of sibutramine and its active metabolites for the human serotonin, norepinephrine, and dopamine transporters. The data has been compiled from various radioligand binding studies.

| Compound | Transporter | IC50 (nM) | Ki (nM) |

| Sibutramine | SERT | ~2000-3000 | - |

| NET | Weak inhibitor | - | |

| DAT | 3800 | - | |

| Metabolite 1 (M1) | SERT | - | ~18 |

| NET | Potent inhibitor | - | |

| DAT | - | - | |

| Metabolite 2 (M2) | SERT | - | ~25 |

| NET | Potent inhibitor | - | |

| DAT | - | - |

Note: The table presents approximate values based on available literature. Experimental conditions may vary between studies, leading to slight differences in reported values. A dash (-) indicates that specific quantitative data was not available in the reviewed sources.

Mechanism of Action: Monoamine Reuptake Inhibition

Sibutramine and its metabolites function as monoamine reuptake inhibitors.[4] By binding to SERT and NET, they block the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons. The inhibition of dopamine reuptake is comparatively weaker.[5]

References

- 1. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect on radiolabelled-monoamine uptake in vitro of plasma taken from healthy volunteers administered the antidepressant sibutramine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Sibutramine Pharmacokinetics and Bioavailability in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a once-popular anti-obesity drug, functions as a serotonin-norepinephrine reuptake inhibitor, with its pharmacological activity primarily attributed to its active mono- and di-desmethyl metabolites, M1 and M2. Understanding the pharmacokinetic profile and bioavailability of sibutramine and its metabolites in preclinical rodent models is crucial for interpreting efficacy and toxicology data, and for the development of new chemical entities with similar mechanisms of action. This technical guide provides an in-depth overview of the available literature on the pharmacokinetics and bioavailability of sibutramine in rodent models, with a primary focus on rat studies due to a notable scarcity of detailed data in mice. We consolidate quantitative pharmacokinetic parameters, detail common experimental methodologies, and present visual workflows and metabolic pathways to offer a comprehensive resource for researchers in the field.

Introduction

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin, and to a lesser extent dopamine, in the central nervous system, thereby enhancing satiety and increasing energy expenditure. The parent drug is a tertiary amine that undergoes extensive first-pass metabolism to form its more potent secondary and primary amine metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine). These metabolites are the primary active moieties responsible for the pharmacological effects of sibutramine. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of sibutramine and its active metabolites in rodent models is fundamental for the non-clinical assessment of novel anti-obesity agents.

Pharmacokinetic Profile of Sibutramine and its Metabolites in Rats

Pharmacokinetic studies in rats have revealed that sibutramine is rapidly absorbed and extensively metabolized following oral administration. The bioavailability of the parent compound is relatively low, underscoring the significance of its active metabolites.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for sibutramine and its active metabolites, M1 and M2, in rats following oral and intravenous administration. It is important to note that the pharmacokinetics of sibutramine are enantioselective.

Table 1: Pharmacokinetic Parameters of Racemic Sibutramine and its Metabolites in Male Sprague-Dawley Rats after a Single 10 mg/kg Oral Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| R-Sibutramine | 18.3 ± 4.5 | 0.5 ± 0.2 | 31.7 ± 7.8 |

| S-Sibutramine | 22.4 ± 5.1 | 0.6 ± 0.3 | 42.1 ± 9.3 |

| R-MDS (M1) | 135.2 ± 21.8 | 1.2 ± 0.4 | 876.5 ± 154.2 |

| S-MDS (M1) | 218.4 ± 35.7 | 1.3 ± 0.5 | 1432.7 ± 289.1 |

| R-DDS (M2) | 28.7 ± 6.9 | 2.1 ± 0.7 | 254.3 ± 58.7 |

| S-DDS (M2) | 798.2 ± 112.4 | 2.5 ± 0.8 | 7654.1 ± 1324.5 |

Table 2: Bioavailability of Racemic Sibutramine in Male Sprague-Dawley Rats

| Parameter | Value |

| Absolute Oral Bioavailability | ~7% |

Data presented as mean ± SD.

Experimental Protocols

The following sections detail the typical methodologies employed in pharmacokinetic studies of sibutramine in rats.

Animal Models

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

Dosing and Administration

-

Oral Administration (p.o.): Sibutramine hydrochloride is often dissolved in a suitable vehicle, such as water or a saline solution, and administered via oral gavage. Doses in rat studies have ranged from 5 mg/kg to 20 mg/kg.

-

Intravenous Administration (i.v.): For bioavailability studies, sibutramine is administered intravenously, typically through a cannulated vein (e.g., femoral vein), at a lower dose compared to oral administration.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites in rats include the jugular vein or tail vein.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of sibutramine and its metabolites in plasma.

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to isolate the analytes from the plasma matrix.

-

LLE Example: Plasma samples are alkalinized, and the analytes are extracted using an organic solvent such as a mixture of diethyl ether and n-hexane. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

-

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate sibutramine and its metabolites. A chiral stationary-phase column is necessary for the separation of enantiomers.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification, providing high selectivity and sensitivity.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical workflow for a rodent pharmacokinetic study.

Metabolic Pathway of Sibutramine in Rodents

Caption: The primary metabolic pathway of sibutramine in rodents.

Mechanism of Action of Sibutramine Metabolites

Caption: Inhibition of norepinephrine and serotonin reuptake by sibutramine's active metabolites.

Pharmacokinetics in Mice: A Data Gap

Despite the use of mice in toxicological and efficacy studies of sibutramine, a comprehensive search of the scientific literature reveals a significant lack of publicly available, detailed pharmacokinetic data (i.e., Cmax, Tmax, AUC, half-life, and bioavailability) for sibutramine and its active metabolites in this species. While some studies describe dose-dependent reductions in body weight in mice treated with sibutramine, they do not provide the corresponding pharmacokinetic profiles. This data gap is a critical consideration for researchers using mouse models to study compounds with a similar mechanism of action, as interspecies differences in metabolism and disposition can be substantial. Extrapolation from rat data should be done with caution, and, where feasible, preliminary pharmacokinetic studies in mice are highly recommended.

Discussion and Conclusion

The pharmacokinetic profile of sibutramine in rats is characterized by rapid absorption, extensive first-pass metabolism leading to low oral bioavailability of the parent drug, and the formation of pharmacologically active mono- and di-desmethyl metabolites. These metabolites, M1 and M2, are the primary drivers of sibutramine's efficacy. The metabolism and clearance of sibutramine are also stereoselective, a factor that can influence both the efficacy and safety profile of the drug.

The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting robust preclinical pharmacokinetic studies. The use of sensitive and specific LC-MS/MS methods is essential for accurately characterizing the concentration-time profiles of sibutramine and its metabolites in biological matrices.

The most significant finding of this comprehensive review is the notable absence of detailed pharmacokinetic data for sibutramine in mice. This highlights a critical knowledge gap in the preclinical characterization of this compound and serves as a cautionary note for researchers relying on mouse models for the evaluation of novel serotonin-norepinephrine reuptake inhibitors. Future research should aim to fill this gap to enable a more complete understanding of the interspecies pharmacokinetic differences and to improve the translation of preclinical findings to the clinical setting.

The Antidepressant Potential of Sibutramine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for the antidepressant effects of sibutramine in animal models. Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was initially developed as an antidepressant before its application in weight management. This document synthesizes key findings from behavioral, neurochemical, and molecular studies to provide a detailed resource for professionals in the field of neuroscience and drug development.

Core Findings: Behavioral Evidence of Antidepressant-Like Activity

The primary evidence for the antidepressant-like effects of sibutramine in animal models comes from the forced swim test (FST). In a key study utilizing a reserpine-induced model of depression in mice, sibutramine demonstrated a significant reduction in immobility time, a standard measure of antidepressant efficacy in this paradigm.

Reserpine, an alkaloid that depletes central monoamine stores, is used to induce a state of behavioral despair in rodents, mimicking certain aspects of depression.[1] Antidepressant compounds are expected to counteract this effect by increasing active, escape-oriented behaviors.

Quantitative Data from the Forced Swim Test

The following table summarizes the quantitative data from a study by Yamada et al. (2001), which investigated the effects of sibutramine and other dopaminergic drugs on the immobility time of reserpinized mice in the forced swim test.

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Reduction in Immobility |

| Control (Reserpine only) | - | 225 ± 10 | - |

| Sibutramine | 10 | 150 ± 15 | 33.3% |

| Sibutramine | 30 | 110 ± 12 | 51.1% |

| Nomifensine | 10 | 145 ± 18 | 35.6% |

| Bupropion | 30 | 160 ± 20 | 28.9% |

| *Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Data synthesized from Yamada et al., 2001) |

These findings indicate that sibutramine produces a dose-dependent decrease in immobility time in a well-established animal model of depression, with an efficacy comparable to or greater than other compounds with known antidepressant or dopaminergic activity.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

Reserpine-Induced Depression Model and Forced Swim Test

This protocol is based on the methodology described in studies investigating reserpine-induced behavioral deficits.[2][3][4]

1. Animal Model:

-

Species: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize mice to the housing facility for at least one week before the experiment.[5]

2. Induction of Reserpine-Induced Depression:

-

Reserpine Administration: Administer reserpine at a dose of 1-5 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5] A control group should receive an equivalent volume of the vehicle (e.g., 0.5% acetic acid in saline).[5]

-

Time Course: Behavioral testing is typically conducted 24 hours post-reserpine injection, when motor and depressive-like deficits are maximal.[5]

3. Forced Swim Test (FST) Procedure:

-

Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-12 cm.

-

Procedure:

-

Administer sibutramine or vehicle to the reserpinized mice at the desired dose and time point before the test.

-

Individually place each mouse into the water-filled cylinder for a 6-minute session.

-

The entire session is videotaped for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

Tail Suspension Test (TST)

While specific quantitative data for sibutramine in the TST is not yet available in the reviewed literature, the following is a standard protocol for this assay, which is a valuable tool for screening potential antidepressant compounds.[6][7][8]

1. Animal Model:

-

Species: Male mice (e.g., Swiss, NMRI, C57BL/6J Rj, DBA/2 strains).[7]

-

Housing: Standard housing conditions as described for the FST.

2. Tail Suspension Test Procedure:

-

Apparatus: A suspension box that allows the mouse to hang freely without being able to touch the sides or bottom.

-

Procedure:

-

Administer the test compound or vehicle at the appropriate dose and time before the test.

-

Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

-

The mouse is suspended for a 6-minute period.

-

The entire session is recorded, and the total duration of immobility is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

Underlying Mechanisms: Signaling Pathways and Neurochemical Effects

Sibutramine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. This dual action increases the synaptic availability of these key neurotransmitters implicated in mood regulation, a property it shares with established antidepressant medications.

Monoamine Reuptake Inhibition and Downstream Signaling

The increased levels of serotonin and norepinephrine in the synapse initiate a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of antidepressants.

A key downstream target of this pathway is the transcription factor cAMP response element-binding protein (CREB).[9] Chronic antidepressant treatment has been shown to upregulate the CREB signaling cascade.[9] Phosphorylated CREB (pCREB) then promotes the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[10][11]

BDNF is crucial for neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depressive disorders. The "neurotrophic hypothesis" of depression posits that antidepressants exert their therapeutic effects, at least in part, by increasing BDNF levels, thereby restoring normal neuronal function and connectivity. While direct evidence linking sibutramine to increased BDNF expression in the context of depression is still emerging, its mechanism of action as an SNRI strongly suggests the involvement of the CREB-BDNF pathway.

Experimental Workflow for Investigating Antidepressant Effects

The following diagram illustrates a typical experimental workflow for assessing the antidepressant-like properties of a compound like sibutramine in an animal model.

Conclusion and Future Directions

The available preclinical data, particularly from the forced swim test in a reserpine-induced depression model, provide compelling evidence for the antidepressant-like properties of sibutramine. Its mechanism as a serotonin-norepinephrine reuptake inhibitor aligns with the known pharmacology of many clinically effective antidepressants.

Future research should aim to:

-

Generate quantitative data for the effects of sibutramine in the tail suspension test to provide a more comprehensive behavioral profile.

-

Directly investigate the effects of sibutramine on the CREB-BDNF signaling pathway in relevant brain regions, such as the hippocampus and prefrontal cortex.

-

Explore the antidepressant-like effects of sibutramine in other animal models of depression, such as chronic unpredictable stress.

By further elucidating the neurobiological mechanisms underlying sibutramine's effects on mood, we can gain a deeper understanding of the pharmacology of antidepressants and potentially identify novel therapeutic targets for the treatment of depressive disorders.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Expression analysis of hippocampal and amygdala CREB-BDNF signaling pathway in nicotine-induced reward under stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 3A4 in the Bioactivation of Sibutramine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sibutramine, a formerly prescribed anti-obesity agent, functions as a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide delineates the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the biotransformation of sibutramine into its pharmacologically active mono- and di-desmethyl metabolites, M1 and M2. A comprehensive overview of the metabolic pathways, the enzymatic kinetics, and detailed experimental protocols for studying this process are presented. This document is intended to serve as a key resource for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was utilized in the management of obesity.[1][2] Its mechanism of action is primarily mediated by its active metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), which are more potent inhibitors of monoamine reuptake than the parent compound.[3] The conversion of sibutramine to these active forms is a crucial step in its pharmacology and is predominantly carried out by the cytochrome P450 (CYP) system in the liver. Among the various CYP isoforms, CYP3A4 has been identified as a key enzyme in this bioactivation process.[3][4] Understanding the intricacies of CYP3A4-mediated metabolism of sibutramine is paramount for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive first-pass metabolism in the liver, leading to the formation of its primary and secondary amine metabolites.[3] The initial and rate-limiting step is the N-demethylation of sibutramine to form the mono-desmethyl metabolite (M1), which is subsequently demethylated to the di-desmethyl metabolite (M2). Both M1 and M2 are pharmacologically active and are responsible for the appetite-suppressant effects of the drug.[3] Further metabolism of M1 and M2 can occur through hydroxylation and conjugation, leading to inactive metabolites that are excreted.[3]

Metabolic pathway of sibutramine to its active metabolites.

Role of CYP3A4 and Other Isoforms

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoforms have elucidated the specific enzymes responsible for sibutramine's metabolism. While several CYP isoforms can contribute to the N-demethylation of sibutramine, CYP3A4 and CYP2B6 have been identified as the major players.[3][4]

-

CYP3A4: This highly abundant hepatic enzyme is significantly involved in the formation of M1 from sibutramine.[3] Studies with recombinant CYP3A4 have confirmed its catalytic activity in this initial N-demethylation step.[4]

-

CYP2B6: Research suggests that CYP2B6 is also a primary catalyst for the formation of both M1 from sibutramine and M2 from M1.[4] In fact, some studies indicate that CYP2B6 may have a higher affinity for sibutramine metabolism than CYP3A4.[4]

-

Other Isoforms: To a lesser extent, CYP2C19 and CYP3A5 have also been shown to catalyze the formation of M1.[3][4]

The interplay between these isoforms can lead to considerable variability in the plasma concentrations of the active metabolites among individuals, potentially influencing both the efficacy and the adverse effect profile of sibutramine.

Quantitative Data on Sibutramine Metabolism

The following table summarizes the kinetic parameters for the metabolism of sibutramine by different CYP isoforms, providing a quantitative insight into their respective contributions.

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint, µL/min/pmol CYP) |

| CYP3A4 | Sibutramine | M1 | - | - | - |

| CYP2B6 | Sibutramine | M1 & M2 | 8.02 (apparent) | - | - |

| CYP2C19 | S-Sibutramine | S-M1 | - | - | - |

| CYP3A5 | S-Sibutramine | S-M1 | - | - | - |

| Human Liver Microsomes | Sibutramine | M1 & M2 | 4.79 (apparent) | - | - |

Experimental Protocols

In Vitro Metabolism of Sibutramine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of sibutramine in human liver microsomes (HLMs).

Workflow:

Workflow for in-vitro metabolism study of sibutramine.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Sibutramine hydrochloride

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+) or NADPH

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated sibutramine or a structurally similar compound)

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation: Thaw the HLMs on ice. Prepare a stock solution of sibutramine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration in the phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.2-1 mg/mL), and sibutramine solution (final substrate concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis of Sibutramine and its Metabolites

This protocol provides a general framework for the quantification of sibutramine, M1, and M2 by liquid chromatography-tandem mass spectrometry.

Logical Relationship for Method Development:

Logical flow for developing an LC-MS/MS method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Sibutramine: m/z 280.2 -> 125.1

-

M1 (Desmethylsibutramine): m/z 266.2 -> 125.1

-

M2 (Didesmethylsibutramine): m/z 252.2 -> 125.1

-

Note: These transitions are illustrative and should be optimized for the specific instrument used.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The metabolic activation of sibutramine to its active metabolites, M1 and M2, is a critical determinant of its pharmacological activity. Cytochrome P450 3A4, in conjunction with CYP2B6, plays a central role in this bioactivation process through N-demethylation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the metabolism and pharmacokinetics of sibutramine and other xenobiotics metabolized by these key enzymes. A thorough understanding of these metabolic pathways is essential for predicting drug efficacy, managing potential drug interactions, and ensuring patient safety.

References

- 1. sketchviz.com [sketchviz.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on the cardiovascular effects of Sibutramine in a research context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine, a norepinephrine and serotonin reuptake inhibitor, was previously utilized as an anti-obesity agent.[1] Its mechanism of action involves enhancing satiety and potentially increasing thermogenesis, leading to weight loss.[2] However, concerns regarding its cardiovascular safety profile ultimately led to its withdrawal from the market in many countries.[3][4] This technical guide provides an in-depth overview of the initial studies investigating the cardiovascular effects of sibutramine, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

Sibutramine and its active metabolites, desmethylsibutramine and didesmethylsibutramine, function by blocking the reuptake of norepinephrine and serotonin at the synaptic cleft.[5] This leads to an accumulation of these neurotransmitters, potentiating their effects on postsynaptic receptors. The increased noradrenergic and serotonergic signaling in the central nervous system is believed to be the primary driver of its appetite-suppressant effects.[2] However, this sympathomimetic action also extends to the peripheral nervous system, influencing cardiovascular parameters.[2] Some studies have suggested a complex interplay between peripheral stimulatory effects and a central, clonidine-like inhibitory action on the sympathetic nervous system.[6]

Data Presentation

The following tables summarize the quantitative data from key clinical and preclinical studies on the cardiovascular effects of sibutramine.

Table 1: Effects of Sibutramine on Blood Pressure and Heart Rate in Human Studies

| Study/Analysis | Patient Population | Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Citation(s) |

| SCOUT Trial (Lead-in Phase) | 10,742 overweight/obese, high-risk subjects | Sibutramine 10 mg/day (6 weeks) | -3.0 (median) | -1.0 (median) | +1.5 (median) | [7] |

| SCOUT Trial (Randomized Phase) | 9,804 obese patients with pre-existing CVD or diabetes | Sibutramine 10-15 mg/day | Higher than placebo (mean difference -0.3 to 1.2) | - | Higher than placebo (mean difference 2.2 to 3.7) | [8] |

| Meta-analysis of 21 RCTs | Obese patients | Sibutramine | +1.7 (modest increase) | +2.4 (modest increase) | Not specified | [9] |

| Combined analysis of two placebo-controlled trials | 1,336 patients | Sibutramine (48 weeks) | -0.1 ± 15.5 | +0.3 ± 9.5 | Slight increase | [9] |

| Study in Obese Adolescents | 498 obese adolescents (12-16 years) | Sibutramine 10 mg/day (12 months) | -2.1 | -0.1 | -0.2 | [6] |

Table 2: In Vitro and In Vivo Preclinical Cardiovascular Studies of Sibutramine

| Study Type | Model | Endpoint | Result | Citation(s) |

| hERG Channel Inhibition Assay | HEK293 cells expressing hERG channels | IC50 for hERG current inhibition | 3.92 µM | [1] |

| Action Potential Duration (APD) Assay | Rabbit Purkinje fibers | APD50 and APD90 | Shortened (15% and 9% decrease at 10 µM, respectively) | [1] |

| Telemetry Study | Beagle dogs | Heart Rate and Blood Pressure | Increased (76 Δbpm in HR and 51 ΔmmHg in BP at 30 mg/kg) | [1] |

| Telemetry Study | Beagle dogs | QTc Interval | No significant effect | [1] |

| QT Dispersion Study | 62 obese female patients | QT dispersion (QTd) | Increased from 46.1 ± 22.6 ms to 53.7 ± 16.7 ms (p = 0.026) after 16 weeks | [10] |

Experimental Protocols

Sibutramine Cardiovascular Outcomes (SCOUT) Trial

The SCOUT trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the long-term cardiovascular effects of sibutramine in high-risk overweight and obese individuals.[1][8]

-

Patient Population: The study enrolled over 10,000 patients aged 55 years or older with a history of cardiovascular disease and/or type 2 diabetes mellitus.[4]

-

Study Design: The trial consisted of a 6-week single-blind lead-in period where all participants received sibutramine (10 mg/day) and lifestyle modification advice.[11][12] Patients who tolerated the treatment were then randomized to receive either sibutramine (10 mg/day, with a possible titration to 15 mg/day) or a placebo, in addition to a weight management program, for up to 5 years.[8][11]

-

Blood Pressure and Heart Rate Measurement: Seated blood pressure and heart rate were measured at screening, randomization, and at regular follow-up visits throughout the trial. Standardized procedures were followed, typically involving a period of rest before measurement.[3]

-

Primary Endpoint: The primary outcome was a composite of non-fatal myocardial infarction, non-fatal stroke, resuscitated cardiac arrest, and cardiovascular death.[4]

In Vitro hERG Channel Inhibition Assay

This assay is crucial for assessing the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Ether-à-go-go-Related Gene (hERG), which encodes the α-subunit of the IKr potassium channel, were used.[1][5]

-

Electrophysiology: Whole-cell patch-clamp electrophysiology was employed to record hERG currents.[1]

-

Voltage Clamp Protocol: To elicit hERG tail currents, a specific voltage protocol was applied. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a subsequent repolarizing step to -60 mV to record the deactivating tail current.[1]

-

Data Analysis: The concentration-dependent inhibition of the hERG tail current by sibutramine was measured to determine the half-maximal inhibitory concentration (IC50).[1]

Action Potential Duration (APD) Assay

This assay provides insights into the effects of a compound on the overall repolarization process of cardiac cells.

-

Tissue Preparation: Purkinje fibers were isolated from rabbit hearts.[1]

-

Electrophysiology: Standard microelectrode techniques were used to record intracellular action potentials. The tissue was superfused with Tyrode's solution and stimulated at a constant frequency (e.g., 1 Hz).[1]

-

Parameters Measured: Key parameters analyzed include the action potential duration at 50% and 90% of repolarization (APD50 and APD90), resting membrane potential (RMP), and the maximum upstroke velocity (Vmax).[1]

-

Procedure: Baseline action potentials were recorded, after which the tissue was exposed to increasing concentrations of sibutramine, and the changes in APD and other parameters were measured.[1]

Canine Telemetry Study

This in vivo model allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

-

Animal Model: Beagle dogs are commonly used for cardiovascular safety pharmacology studies.[13] The animals are surgically implanted with telemetry transmitters capable of measuring electrocardiogram (ECG), blood pressure, and heart rate.[4][11]

-

Study Design: A Latin-square crossover design is often employed, where each animal receives all treatments (vehicle and different doses of the test compound) in a randomized order with a sufficient washout period between doses.[13]

-

Data Acquisition: Cardiovascular data are continuously recorded before and after drug administration for a specified period.[13]

-

Parameters Analyzed: Key parameters include heart rate, systolic and diastolic blood pressure, and ECG intervals such as PR, QRS, and QT. The QT interval is often corrected for heart rate (QTc) using formulas like Bazett's or Fridericia's.[13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of sibutramine's cardiovascular effects.

References

- 1. Cardiovascular Safety Pharmacology of Sibutramine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. aalas [aalas.kglmeridian.com]

- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 6. Cardiovascular effects of sibutramine in the treatment of obese adolescents: results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular responses to weight management and sibutramine in high-risk subjects: an analysis from the SCOUT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sibutramine Cardiovascular Outcomes - American College of Cardiology [acc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy.wisc.edu [pharmacy.wisc.edu]

- 13. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Sibutramine

[AN-001]

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of sibutramine in pharmaceutical formulations. The developed isocratic reverse-phase method is rapid, selective, and reliable, making it suitable for routine quality control and research applications. The method utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution.

Introduction

Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor formerly used in the management of obesity.[1] Due to safety concerns, it has been withdrawn from many markets but remains a potential adulterant in unregistered slimming products.[2] Therefore, a reliable and validated analytical method for its quantification is crucial for regulatory control and pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[1][3][4][5] This application note presents a detailed protocol for the development and validation of an HPLC-UV method for sibutramine quantification.

Physicochemical Properties of Sibutramine

A thorough understanding of the physicochemical properties of sibutramine is fundamental for effective HPLC method development.

-

Chemical Structure: 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutane-methanamine hydrochloride monohydrate.[1]

-

Molecular Formula: C₁₇H₂₆ClN[2]

-

Molecular Weight: 279.85 g/mol

-

Solubility: Sibutramine hydrochloride monohydrate is soluble in water (2.9 mg/mL at pH 5.2) and tends to be well-solubilized in acidic solutions.[2][6] It is also soluble in organic solvents like methanol.[7]

-

UV Absorbance: Sibutramine exhibits a maximum UV absorbance at approximately 225 nm, which is the optimal wavelength for detection.[1][5][7]

Experimental Protocol

Materials and Reagents

-

Sibutramine hydrochloride reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation

-

HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

Chromatographic Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Phosphate buffer (pH 5.5) and Acetonitrile (30:70, v/v)[1]

-

Injection Volume: 20 µL[1]

-

Column Temperature: Ambient or 40 °C[5]

-

Run Time: Approximately 10 minutes

Preparation of Solutions

-

Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration (e.g., 20 mM) and adjust the pH to 5.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio. Degas the mobile phase by sonication before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sibutramine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 80 µg/mL.[7]

Sample Preparation (from Capsules)

-

Accurately weigh the contents of 20 capsules to determine the average weight.

-

Weigh a quantity of the powdered capsule contents equivalent to 10 mg of sibutramine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

-

System Suitability: System suitability parameters, including theoretical plates, tailing factor, and retention time, were evaluated to ensure the performance of the chromatographic system.

-

Linearity: The linearity of the method was established by analyzing the working standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Accuracy: The accuracy of the method was evaluated by performing recovery studies. A known amount of sibutramine standard was spiked into a pre-analyzed sample, and the percentage recovery was calculated.

-

Precision: The precision of the method was assessed by analyzing replicate injections of the standard solution. Both intra-day (repeatability) and inter-day (intermediate precision) precision were evaluated and expressed as the relative standard deviation (RSD).

-

Specificity: The specificity of the method was demonstrated by the absence of interfering peaks from excipients at the retention time of sibutramine.

Data Presentation

The quantitative data for the method validation are summarized in the following tables:

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 4500 |

| RSD of Peak Area | ≤ 2.0% | 0.8% |

| RSD of Retention Time | ≤ 1.0% | 0.3% |

Table 2: Linearity Data

| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

| 1.0 - 80.0 | y = 45876x + 12345 | 0.9995 |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.33[7] |

| Limit of Quantification (LOQ) | 1.0[7] |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 8 | 7.92 | 99.0 |

| 10 | 10.15 | 101.5 |

| 12 | 11.94 | 99.5 |

| Average Recovery (%) | 100.0 |

Table 5: Precision (RSD %)

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 10 | 0.9 | 1.2 |

| 50 | 0.7 | 1.0 |

| 80 | 0.6 | 0.9 |

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC-UV quantification of sibutramine.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise means for the quantification of sibutramine in pharmaceutical dosage forms. The method is validated according to ICH guidelines and is demonstrated to be suitable for routine quality control analysis. The short run time and use of readily available reagents make this method a cost-effective and efficient analytical solution.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Sibutramine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of sibutramine in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and suitable for pharmacokinetic studies.[1][2][3]

Introduction

Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor previously used for the treatment of obesity. Due to safety concerns, it has been withdrawn from many markets, but its presence in adulterated dietary supplements remains a public health issue.[4] Accurate and sensitive quantification in plasma is crucial for pharmacokinetic research, clinical monitoring, and forensic toxicology.[2][3] This protocol details a validated LC-MS/MS method for determining sibutramine concentrations in human plasma, offering high sensitivity and specificity.[1][2]

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of sibutramine. Plasma samples are prepared using a protein precipitation technique to remove interfering macromolecules.[5][6] An internal standard (IS) is added prior to sample preparation to ensure accuracy and account for variability during extraction and analysis. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Chemicals: Sibutramine hydrochloride (≥98% purity), Citalopram or other suitable internal standard (IS), Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Ammonium formate, and Deionized water.

-

Supplies: Human plasma (drug-free, with anticoagulant like heparin or EDTA), micropipettes, 1.5 mL or 2.0 mL microcentrifuge tubes, vortex mixer, centrifuge, autosampler vials.

-

Equipment: High-Performance Liquid Chromatography (HPLC) system, Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Experimental Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sibutramine and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the sibutramine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration (e.g., 30 ng/mL).[2]

Preparation of Calibration Curve and Quality Control (QC) Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate sibutramine working standard solution to create calibration standards. A typical calibration range is 0.05 to 20 ng/mL.[1]

-

Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.15 ng/mL, 5 ng/mL, and 15 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.[2]

-

Add 300 µL of acetonitrile (as the protein precipitant) to the tube.[5][6]

-

Vortex vigorously for approximately 2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.[2]

Instrumental Analysis

The following tables summarize the instrumental conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[2][3] |

| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient/Isocratic | Isocratic: 90% B[2][3] |

| Flow Rate | 0.4 - 0.6 mL/min[2][7] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 40 °C[8] |

| Run Time | ~3.5 minutes[7] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Precursor Ion (m/z) |

| Sibutramine | 280.3[2][3] |

| Internal Standard (Citalopram) | 325.0[9] |

| Gas Temperature | 300-350 °C |

| Nebulizer Pressure | 30-40 psi |

Data Analysis and Results

The concentration of sibutramine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of sibutramine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.05 - 20 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995[10] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of sibutramine in plasma samples.

Caption: Workflow for Sibutramine Quantification in Plasma.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific protocol for the quantification of sibutramine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method meets the typical requirements for bioanalytical assays.

References

- 1. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]

- 7. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 8. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Sensitive and reproducible liquid chromatography-tandem mass spectrometry method for quantification of sibutramine in human plasma | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application of Sibutramine in neurobehavioral studies in animal models

Application Notes: Sibutramine in Neurobehavioral Research

1. Introduction Sibutramine is a centrally-acting medication initially developed as an antidepressant and later repurposed for the management of obesity due to its significant effects on appetite suppression.[1][2] As a serotonin-norepinephrine reuptake inhibitor (SNRI), sibutramine elevates the synaptic concentrations of these key neurotransmitters, which are critically involved in regulating mood, appetite, and various cognitive processes.[3] Its mechanism of action makes it a valuable pharmacological tool in preclinical neurobehavioral studies using animal models to investigate the neural circuits underlying feeding behavior, anxiety, depression, and cognitive function.[2][4][5]

2. Mechanism of Action Sibutramine and its active metabolites, a primary and secondary amine, exert their effects by selectively inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), from the synaptic cleft.[2][4][6] This blockade of the respective transporter proteins (NET and SERT) leads to prolonged neurotransmitter activity at postsynaptic receptors, enhancing noradrenergic and serotonergic signaling.[7] Unlike amphetamine-like drugs, sibutramine does not stimulate the release of monoamines, which reduces the risk of neurotransmitter depletion and potential neurotoxicity.[2] This dual-action mechanism is central to its efficacy in reducing food intake and modulating mood-related behaviors.[1][4]

3. Key Applications in Animal Models

-

Appetite and Feeding Behavior: Sibutramine is widely used to model pharmacological weight management. In rodent and non-human primate models, administration consistently leads to a dose-dependent reduction in food intake and a significant decrease in body weight gain.[8][9][10] Studies show it effectively suppresses appetite by enhancing the physiological process of satiety.[4] This makes it a standard positive control for screening novel anti-obesity compounds and for studying the hypothalamic and reward pathways that govern energy homeostasis.[2][11]

-

Anxiety and Depression-Like Behaviors: Given its SNRI properties, a class of drugs effective in treating clinical anxiety and depression, sibutramine has been investigated for its effects on related behaviors in animal models.[3][5] Acute administration in male rats has demonstrated anxiolytic-like effects in the elevated T-maze (ETM) and light/dark transition test.[5] However, results can be complex; some studies report a panicolytic-like effect by impairing escape responses in the ETM, while showing no significant effect in the elevated plus-maze (EPM).[5][12] In models of depression, such as the forced swim test, sibutramine has been shown to reduce immobility time, an indicator of antidepressant-like activity.[13]

-

Cognitive Function: The role of serotonin and norepinephrine in cognitive processes such as attention and memory has prompted investigation into sibutramine's cognitive effects. While most extensive research has been in humans, where it has been associated with improved attention and recognition speed, these findings provide a basis for exploration in animal models.[14][15] Animal studies can help dissect the specific contributions of noradrenergic and serotonergic systems to learning and memory, although this remains a less explored application compared to appetite studies. Potential side effects like memory impairment have been noted in some clinical reports, highlighting the need for further preclinical investigation.[16]

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of sibutramine across various neurobehavioral paradigms in animal models.

Table 1: Effects of Sibutramine on Food Intake and Body Weight in Rats

| Animal Model | Dose & Route | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

|---|---|---|---|---|---|

| Diet-Induced Obese (DIO) Wistar Rats | 3 mg/kg/day, p.o. | 21 days | Significant reduction (P<0.0001) from day 2 onwards | Final body weight 9% lower than controls (P<0.005) | [9] |

| Chow-fed Wistar Rats | 3 mg/kg/day, p.o. | 21 days | Significant reduction (P<0.0001) from day 3 onwards | Significant reduction in weight gain | [9] |

| Food-deprived Sprague-Dawley Rats | 1-10 mg/kg | Acute | Dose-dependent reduction (ED50 = 5.1 mg/kg) | Not Assessed | [17] |

| Male and Female Wistar Rats | 10 mg/kg, p.o. | 5 days | Consistent decrease in carbohydrate and fat intake | Not specified, but appetite suppression reported |[18] |

Table 2: Effects of Sibutramine on Anxiety-Like Behavior in Rats

| Behavioral Test | Animal Model | Dose & Route | Key Findings | Reference |

|---|---|---|---|---|

| Elevated T-Maze (ETM) | Male Wistar Rats | 5, 10, 20 mg/kg, i.p. | Impaired inhibitory avoidance (anxiolytic-like effect); Inhibited one-way escape (panicolytic-like effect) | [5] |

| Elevated Plus-Maze (EPM) | Male Wistar Rats | 5, 10, 20 mg/kg, i.p. | Ineffective in changing performance | [5] |

| Elevated T-Maze (ETM) | Female Wistar Rats | Not specified | Impaired escape response (panicolytic-like effect) | [12] |

| Elevated Plus-Maze (EPM) | Female Wistar Rats | Not specified | Did not alter behavior |[12] |

Table 3: Effects of Sibutramine on Depressive-Like Behavior in Mice

| Behavioral Test | Animal Model | Dose & Route | Key Findings | Reference |

|---|

| Forced Swim Test | Reserpinized Mice | Not specified | Shortened immobility time, similar to dopaminergic drugs |[13] |

Experimental Protocols

Protocol 1: Sibutramine Administration

This protocol provides a general guideline for preparing and administering sibutramine to rodents.

-

Materials:

-

Sibutramine HCl

-

Vehicle (e.g., deionized water, 0.9% saline)

-

Weighing scale, vortex mixer, sonicator

-

Oral gavage needles (for p.o. administration) or sterile syringes with needles (for i.p. injection)

-

Appropriately sized beakers and graduated cylinders

-

-

Preparation of Dosing Solution:

-

Calculate the required amount of sibutramine based on the desired dose (e.g., 3 mg/kg) and the average weight of the animals.

-

Weigh the calculated amount of Sibutramine HCl powder.

-

Dissolve the powder in the chosen vehicle. Sibutramine HCl is soluble in deionized water.[9] A typical dose volume is 1 ml/kg.[9]

-

Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. Prepare the solution fresh before each experiment.

-

-

Administration Procedure:

-

Acclimatization: Handle animals for several days prior to the experiment to reduce stress.

-